An In-Depth Technical Guide to 2-Fluoro-2-(isoquinolin-4-yl)acetic acid: A Compound in the Context of Bioactive Quinolone and Isoquinoline Scaffolds
An In-Depth Technical Guide to 2-Fluoro-2-(isoquinolin-4-yl)acetic acid: A Compound in the Context of Bioactive Quinolone and Isoquinoline Scaffolds
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Undocumented Chemical Space
In the vast landscape of chemical synthesis and drug discovery, it is not uncommon to encounter compounds that, despite being cataloged with a unique CAS number, lack extensive documentation in the public domain. Such is the case with 2-Fluoro-2-(isoquinolin-4-yl)acetic acid (CAS 1517532-69-2) . While its structure suggests potential biological activity, drawing from the rich history of related isoquinoline and quinoline derivatives, specific data on its synthesis, properties, and mechanism of action remain elusive in published literature.
This guide, therefore, adopts a strategic approach. In the absence of direct data for the title compound, we will provide an in-depth technical exploration of the core chemical scaffolds it represents: the isoquinoline moiety and the fluoroacetic acid side chain . By examining well-documented analogues and related structural classes, such as the fluoroquinolones, we can infer the potential significance, synthetic pathways, and likely biological roles of this specific molecule. This document will serve as a valuable resource for researchers working with novel heterocyclic compounds, providing both foundational knowledge and practical insights into their development.
The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry
The isoquinoline skeleton is a bicyclic aromatic heterocycle that is a structural isomer of quinoline. It is a prominent feature in a vast array of natural products, particularly alkaloids, and has been a cornerstone in the development of numerous therapeutic agents.[1] The inherent physicochemical properties of the isoquinoline ring system, including its ability to participate in hydrogen bonding, π-stacking, and metal coordination, make it an ideal scaffold for interacting with biological targets.
Biological Activities of Isoquinoline Derivatives
Isoquinoline derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2] These include:
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Anticancer: Many isoquinoline-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are diverse, ranging from topoisomerase inhibition to the disruption of microtubule dynamics and the modulation of cell signaling pathways.
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Antimicrobial: The quinolone and isoquinoline cores are central to a class of antibiotics known as fluoroquinolones. These agents primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3][4]
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Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX).[5][6]
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Neuroprotective: The rigid structure of the isoquinoline nucleus allows for precise positioning of functional groups to interact with receptors and enzymes in the central nervous system.[1]
The introduction of a fluorine atom, as seen in the title compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
Synthetic Strategies for Isoquinoline-4-yl Acetic Acid Derivatives
While a specific, validated synthesis for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid is not publicly available, we can propose a logical synthetic approach based on established methodologies for creating similar structures. A plausible retrosynthetic analysis is outlined below.
Figure 1: A proposed retrosynthetic pathway for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.
Hypothetical Step-by-Step Synthesis Protocol
The following protocol is a generalized and illustrative procedure. Researchers should conduct their own literature review and optimization for any specific synthetic target.
Step 1: Formylation of Isoquinoline
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To a solution of isoquinoline in a suitable solvent (e.g., DMF), add a formylating agent such as the Vilsmeier-Haack reagent (POCl₃/DMF).
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Heat the reaction mixture and monitor for the consumption of the starting material by TLC or LC-MS.
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Upon completion, quench the reaction with ice-water and neutralize with a base (e.g., NaOH) to precipitate the product.
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Filter, wash, and dry the crude isoquinoline-4-carbaldehyde.
Step 2: Chain Extension to an Acetate Ester
-
Employ a Wittig or Horner-Wadsworth-Emmons reaction to convert the aldehyde to an α,β-unsaturated ester.
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Alternatively, a more direct route to the saturated acetate could involve a Strecker synthesis followed by hydrolysis and esterification.
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Purify the resulting ethyl 2-(isoquinolin-4-yl)acetate by column chromatography.
Step 3: α-Fluorination
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Dissolve the ethyl 2-(isoquinolin-4-yl)acetate in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (-78 °C).
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Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.
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Introduce an electrophilic fluorinating agent, for example, N-Fluorobenzenesulfonimide (NFSI).
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Allow the reaction to warm to room temperature and quench with a proton source (e.g., saturated NH₄Cl solution).
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Extract the product and purify by chromatography to obtain ethyl 2-fluoro-2-(isoquinolin-4-yl)acetate.
Step 4: Ester Hydrolysis
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Dissolve the fluorinated ester in a mixture of a suitable organic solvent (e.g., ethanol) and an aqueous base (e.g., NaOH or LiOH).
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Stir the mixture at room temperature or with gentle heating until the ester is fully consumed.
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Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Filter, wash with cold water, and dry the final product, 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.
Potential Mechanisms of Action and Biological Targets
Given the structural motifs present in 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, several potential biological activities and mechanisms of action can be hypothesized.
As an Antimicrobial Agent: A Fluoroquinolone Analogue?
The quinolone and isoquinoline cores are fundamental to the activity of quinolone antibiotics.[3] These drugs function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in stalled replication forks and the generation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[3][4] The acidic side chain is crucial for this activity, as it is believed to be involved in the binding to the enzyme-DNA complex.
Figure 2: Mechanism of action of fluoroquinolone antibiotics.
As an Anticancer Agent
The structural similarity to certain quinoline carboxylic acids with demonstrated antitumor activity suggests that 2-fluoro-2-(isoquinolin-4-yl)acetic acid could also possess anticancer properties. For instance, the novel anticancer agent NSC 368390, a quinolinecarboxylic acid derivative, was found to inhibit de novo pyrimidine nucleotide biosynthesis by targeting the enzyme dihydroorotate dehydrogenase.[7] This leads to the depletion of essential precursors for RNA and DNA synthesis, ultimately causing cell death in rapidly dividing cancer cells.[7] Other quinoline and isoquinoline derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[8]
As an Anti-inflammatory Agent
Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules.[9][10] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[11] The acetic acid moiety of the title compound is a common feature in several NSAID classes.[11] Therefore, it is plausible that 2-fluoro-2-(isoquinolin-4-yl)acetic acid could exhibit anti-inflammatory activity through a similar mechanism.
Physicochemical Properties and Their Implications
While experimental data for the title compound is unavailable, we can predict some of its key physicochemical properties and discuss their potential impact on its biological profile.
| Property | Predicted Value/Characteristic | Implication for Drug Development |
| Molecular Weight | ~221.18 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| pKa | Expected to be acidic due to the carboxylic acid group. The fluorine atom would likely lower the pKa compared to its non-fluorinated counterpart. | The ionization state at physiological pH will influence solubility, membrane permeability, and binding to target proteins. |
| LogP | Moderately lipophilic. | A balance between lipophilicity and hydrophilicity is crucial for cell membrane permeability and distribution in the body. |
| Hydrogen Bond Donors/Acceptors | The carboxylic acid provides a hydrogen bond donor and two acceptors. The isoquinoline nitrogen is a hydrogen bond acceptor. | These features are critical for specific interactions with biological targets and for aqueous solubility. |
Conclusion and Future Directions
2-Fluoro-2-(isoquinolin-4-yl)acetic acid stands as an intriguing yet under-documented molecule. Its structure, combining the privileged isoquinoline scaffold with a fluoroacetic acid side chain, places it at the crossroads of several classes of biologically active compounds. Based on the extensive research into related quinoline and isoquinoline derivatives, it is reasonable to hypothesize that this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
For researchers and drug development professionals, this compound represents an opportunity for novel discovery. The next logical steps would involve:
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De novo Synthesis and Structural Verification: The first priority is to synthesize the compound, likely through a multi-step sequence as outlined in this guide, and to confirm its structure unequivocally using modern analytical techniques (NMR, Mass Spectrometry, etc.).
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In Vitro Screening: The synthesized compound should be subjected to a battery of in vitro assays to assess its potential biological activities. This could include antimicrobial susceptibility testing against a panel of bacterial strains, cytotoxicity assays against various cancer cell lines, and enzyme inhibition assays for targets such as topoisomerases, COX enzymes, and kinases.
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Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis of a library of analogues would be warranted to explore the structure-activity relationship and to optimize for potency, selectivity, and pharmacokinetic properties.
This guide has aimed to provide a comprehensive theoretical framework for understanding and approaching the study of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. By building upon the solid foundation of knowledge surrounding its core chemical motifs, researchers are well-equipped to unlock the potential of this and other novel heterocyclic compounds.
References
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[Activity of a novel 4-quinolinecarboxylic acid, NSC 368390
-
.4c03823)
Sources
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- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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